Cancer/testis antigen 1, also known as ORF2 (14-33), is a member of the cancer/testis antigen family, which is characterized by its expression primarily in testicular germ cells and various malignancies. This antigen is encoded by the CTAG1 gene located on the X chromosome at position Xq28. Cancer/testis antigens are recognized for their restricted expression in normal tissues, making them attractive targets for cancer immunotherapy due to their potential to elicit strong immune responses in patients with tumors expressing these antigens.
The primary function of cancer/testis antigen 1 remains under investigation, but it is believed to play a role in tumorigenesis and may be involved in cellular processes such as cell cycle regulation. Its expression is often associated with several types of cancers, including melanoma and various carcinomas, which further emphasizes the need for understanding its mechanisms and potential applications in cancer treatment.
Cancer/testis antigen 1 falls under the classification of cancer/testis antigens (CTAs), which are proteins aberrantly expressed in tumors yet normally restricted to germ cells. The CTAG1 gene family includes several other members, with cancer/testis antigen 1 being one of the most studied due to its immunogenic properties. CTAs are known for their ability to provoke both humoral and cellular immune responses, making them promising candidates for therapeutic interventions in oncology.
The synthesis of cancer/testis antigen 1 typically involves recombinant DNA technology. This process starts with the isolation of the CTAG1 gene from human genomic DNA. The gene can then be cloned into an expression vector suitable for producing the protein in a host system, such as bacteria or mammalian cells.
Cancer/testis antigen 1 consists of 180 amino acids, with a molecular weight of approximately 18 kDa. The protein features a glycine-rich N-terminal domain that contains epitopes crucial for immune recognition and an extremely hydrophobic C-terminal domain that may play a role in membrane interactions or protein-protein interactions.
Cancer/testis antigen 1 does not participate in traditional chemical reactions like small molecules; rather, its relevance lies in biological interactions, particularly those involving immune cells. The protein can interact with major histocompatibility complex molecules to present tumor-derived peptides to T cells, facilitating an immune response against cancer cells expressing this antigen.
The mechanism by which cancer/testis antigen 1 exerts its effects involves several steps:
Studies indicate that cancer/testis antigens like ORF2 can elicit strong immune responses, making them potential biomarkers for immunotherapy effectiveness.
Cancer/testis antigen 1 has significant implications in cancer research and therapy:
CTAG1 (Cancer/Testis Antigen 1), also known as NY-ESO-1, is encoded by the CTAG1B gene located on the Xq28 chromosomal region. This locus resides within a rapidly evolving ampliconic segment characterized by complex palindromic repeats and high sequence similarity (>99%) between gene copies [1] [6]. The Xq24–q28 region exhibits the highest density of cancer-testis antigen (CTA) genes, including clustered families like MAGE-A, MAGE-C, and CTAG1B [1]. CT-X genes, including CTAG1B, constitute over half of all identified CTAs and are subject to distinct evolutionary pressures. Notably, only ~31% of human X ampliconic genes have mouse orthologs, indicating rapid evolutionary divergence in primates [5] [6].
CTAG1B spans 1,673 base pairs (bp) (chromosomal position: 154,617,609 - 154,619,282 bp) and encodes a 180-amino acid protein (18 kDa) [8]. It shares homology with the yeast transcription factor Pcc1p, a component of the conserved KEOPS/EKC complex involved in transcriptional regulation and telomere maintenance [2] [4]. While the full-length CTAG1 protein is conserved in mammals, the specific epitope ORF2 (14-33) (sequence: SLLMWITQCFLPVFLAQP) resides within a moderately conserved N-terminal region. This segment shows higher conservation across primates compared to rodents, correlating with its immunodominant properties in human immune recognition [8] [10].
Table 1: Genomic and Structural Features of CTAG1B and ORF2 (14-33)
Feature | Detail | Significance |
---|---|---|
Gene Symbol | CTAG1B | Encodes NY-ESO-1/CTAG1 protein |
Chromosomal Location | Xq28 | CT-X antigen cluster; Subject to epigenetic regulation |
Genomic Coordinates | ChrX: 154,617,609 - 154,619,282 (GRCh38) | Precise location for epigenetic studies |
Transcripts | 2 (CTAG1B-201, CTAG1B-202) | CTAG1B-201 encodes full-length 180-aa protein |
ORF2 (14-33) Location | N-terminal domain (aa 14-33) | Immunodominant epitope region |
Conservation | High in primates, lower in rodents | Reflects evolutionary pressure and human-specific immune relevance |
Yeast Homolog | Pcc1p (YKR095-A) | Part of EKC complex; roles in transcription, cell cycle |
CTAG1 exhibits a highly restricted expression pattern: abundant in spermatogonia and spermatocytes within the testis, absent in most somatic tissues, and aberrantly reactivated in diverse cancers [1] [5]. This dichotomy is primarily governed by epigenetic mechanisms, particularly DNA methylation. The CTAG1B promoter is densely methylated in somatic cells, resulting in transcriptional silencing. Conversely, germline tissues and many cancers exhibit promoter hypomethylation, permitting expression [1] [5].
DNA hypomethylating agents like 5-Aza-2′-deoxycytidine (5-AZA-dC) robustly induce CTAG1B transcription in cancer cell lines, confirming methylation’s central role [1]. Beyond methylation, histone modifications contribute to its regulation. Active transcription correlates with permissive chromatin marks: high H3K4 trimethylation (H3K4me3) and low repressive H3K9 dimethylation (H3K9me2) at the promoter [3]. Tissue-specific expression also involves transcription elongation dynamics. In tissues prone to CTAG1-associated genomic instability (e.g., striatum in Huntington's disease models), increased levels of elongating RNA Polymerase II (RNA Pol II) and the elongation-associated mark H3K36me3 are observed at the CTAG1 locus, correlating with aberrant expression and somatic instability of nearby CAG repeats [3].
While testis-specific transcription factors likely contribute, their identities remain less defined than epigenetic regulators. The reactivation in cancer is often linked to genome-wide demethylation events and disturbances in chromatin remodeling complexes [5] [6].
The ORF2 (14-33) peptide, a proteolytic fragment of full-length CTAG1, undergoes specific post-translational modifications (PTMs) that critically influence its stability, immunogenicity, and interaction capabilities. Key PTMs identified include:
Table 2: Key Post-Translational Modifications (PTMs) Impacting ORF2 (14-33)
PTM Type | Residue(s) Affected | Enzymes (Examples) | Functional Consequence |
---|---|---|---|
Phosphorylation | Ser14, Thr19 | MAPK, PKC, CK2 | Alters peptide conformation; Impacts proteasomal cleavage efficiency & MHC binding affinity |
Acetylation | (Adjacent Lys) | KATs (e.g., p300/CBP) | Modulates stability of precursor; Influences interactions with chaperones (HSPs) |
Ubiquitination | (Precursor Lys) | E3 Ubiquitin Ligases (e.g., TRIM) | Targets full-length CTAG1 for proteasomal degradation; Source of ORF2 peptide |
Deubiquitination | (Precursor Lys) | DUBs (e.g., USP7, USP22) | Stabilizes CTAG1 precursors; May reduce peptide generation |
These PTMs create a dynamic landscape influencing the abundance and immunogenicity of the ORF2 (14-33) epitope in cancer cells, directly impacting its relevance for immunotherapy [7] [10].
The ORF2 (14-33) peptide functions primarily as an immunogenic epitope presented by MHC molecules. Its most critical interactions occur within the immune recognition pathway:
These interactions position CTAG1-derived peptides at the intersection of immune surveillance and potential roles in modulating cellular transcription and genome stability in cancer cells expressing the full-length antigen.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8